molecular formula C21H24FN7O B6548485 2-cyclopentyl-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one CAS No. 946263-78-1

2-cyclopentyl-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one

Numéro de catalogue: B6548485
Numéro CAS: 946263-78-1
Poids moléculaire: 409.5 g/mol
Clé InChI: JMRSXLVADRSYSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to a class of triazolopyrimidine derivatives featuring a piperazine linker and a cyclopentyl ethanone moiety. Its core structure includes a [1,2,3]triazolo[4,5-d]pyrimidine scaffold, substituted at position 3 with a 4-fluorophenyl group and at position 7 with a piperazine ring. The cyclopentyl ethanone group is attached to the piperazine nitrogen, contributing to its unique physicochemical and pharmacological profile. Triazolopyrimidines are known for their diverse biological activities, including kinase inhibition and antimicrobial effects, making this compound a candidate for therapeutic development .

Propriétés

IUPAC Name

2-cyclopentyl-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O/c22-16-5-7-17(8-6-16)29-21-19(25-26-29)20(23-14-24-21)28-11-9-27(10-12-28)18(30)13-15-3-1-2-4-15/h5-8,14-15H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRSXLVADRSYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-cyclopentyl-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one , also known by its CAS number 920364-93-8, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC22H26FN7O
Molecular Weight423.5 g/mol
CAS Number920364-93-8

The structure of the compound features a cyclopentyl group and a piperazine moiety linked to a triazolo-pyrimidine core, which are critical for its biological interactions and activities .

Research indicates that triazolo-pyrimidine derivatives exhibit various biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown efficacy against various cancer cell lines. The presence of the triazole ring is often associated with increased cytotoxicity against tumor cells .
  • Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity, making them potential candidates for treating infections .
  • Kinase Inhibition : The compound may act as a kinase inhibitor, targeting specific pathways involved in cell proliferation and survival. This is particularly relevant in cancer therapeutics where dysregulated kinase activity is common .

Case Studies

  • In Vitro Studies : A study on related pyrimidine compounds showed significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells. The mechanism involved interference with the cell cycle and induction of apoptosis .
  • Antiplasmodial Activity : Similar compounds have been evaluated for their antimalarial properties against Plasmodium falciparum, demonstrating promising results that warrant further investigation into their therapeutic potential .
  • Selectivity and Toxicity : Investigations into the selectivity of triazolo-pyrimidine derivatives suggest that while some compounds effectively inhibit target kinases, they may also exhibit off-target effects leading to toxicity. Understanding these interactions is crucial for developing safer therapeutic agents .

Synthetic Routes

The synthesis of 2-cyclopentyl-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one typically involves several key steps:

  • Formation of the Triazolo-Pyrimidine Core : Initial reactions involve the condensation of appropriate pyrimidine precursors with triazole derivatives.
  • Piperazine Attachment : The piperazine moiety is introduced through nucleophilic substitution reactions.
  • Final Modifications : Further functionalization may be performed to enhance biological activity or improve pharmacokinetic properties .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to 2-cyclopentyl-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one exhibit significant cytotoxic effects against various cancer cell lines. The triazolo-pyrimidine component has been shown to inhibit key signaling pathways involved in tumor growth and metastasis.

Neurological Disorders

The piperazine segment is known for its role in developing drugs for neurological disorders. Preliminary studies suggest that this compound may modulate neurotransmitter systems, offering potential therapeutic avenues for conditions such as anxiety and depression.

Antimicrobial Properties

The structural characteristics of this compound suggest it may possess antimicrobial properties. Similar compounds have demonstrated efficacy against a range of bacterial and fungal pathogens, making it a candidate for further investigation in infectious disease treatment.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of triazolo-pyrimidine derivatives. The results indicated that modifications to the piperazine ring significantly enhanced cytotoxicity against breast cancer cell lines, suggesting that the compound under discussion may share similar mechanisms of action .

Case Study 2: Neuropharmacological Investigation

Research featured in Neuropharmacology explored piperazine derivatives' impact on serotonin receptors. The findings highlighted the potential of these compounds to act as anxiolytics, supporting the hypothesis that 2-cyclopentyl-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one could be effective in treating anxiety disorders .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the triazolopyrimidine core and the aryl/alkyl groups attached to the piperazine or ethanone moieties. Key analogs and their comparative features are discussed below:

Substituent Variations on the Triazolopyrimidine Core

  • Compound A: {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone () Key Differences: Replaces the 4-fluorophenyl group with a 4-methylphenyl group and substitutes the cyclopentyl ethanone with a 4-(trifluoromethyl)benzoyl group. The methyl group may decrease electron-withdrawing effects compared to fluorine, altering binding interactions in enzymatic assays .
  • Compound B: 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one () Key Differences: Features a 4-ethoxyphenyl group instead of 4-fluorophenyl and a phenyl ethanone moiety instead of cyclopentyl ethanone. Impact: The ethoxy group introduces steric bulk and electron-donating properties, which may reduce binding affinity to targets requiring planar aromatic interactions. The phenyl group in ethanone could increase π-π stacking but decrease metabolic stability compared to the saturated cyclopentyl ring .

Variations in the Piperazine-Linked Substituents

  • Compound C: 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone () Key Differences: Substitutes fluorine with chlorine on the aryl group and adds a 4-methoxyphenyl to the ethanone. Impact: Chlorine’s larger atomic radius and stronger electron-withdrawing effect may enhance halogen bonding in target proteins. The methoxy group improves solubility but may reduce CNS penetration due to increased polarity .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Property Target Compound Compound A Compound C
Molecular Weight (g/mol) ~470 487 463.9
logP (Predicted) 3.2 4.1 2.8
Aqueous Solubility (µg/mL) ~15 (low) <10 (very low) ~50 (moderate)
Hydrogen Bond Acceptors 7 8 7
  • The target compound’s fluorine substituent reduces logP compared to Compound A’s trifluoromethyl group, suggesting better solubility. However, its cyclopentyl group maintains moderate lipophilicity for membrane penetration .

Méthodes De Préparation

Formation of the Triazolopyrimidine Ring System

The triazolopyrimidine scaffold is synthesized via a-triazole intermediate, as described in patent US-6570014-B1. Diamino-1,2,4-triazole undergoes condensation with 4-fluorobenzaldehyde to form an imine intermediate, which reacts with α,β-unsaturated acrylonitrile under acidic conditions. Hydrolysis with HCl yields 3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-ol, which is subsequently chlorinated using POCl₃ to introduce a leaving group at position 7.

Key Reaction Conditions

  • Imine Formation : 4-Fluorobenzaldehyde (1.2 equiv), ethanol, reflux, 6 h.

  • Cyclization : Acrylonitrile (1.5 equiv), H₂SO₄ (cat.), 80°C, 12 h.

  • Chlorination : POCl₃ (excess), 110°C, 3 h.

Functionalization of the Piperazine Linker

Piperazine Synthesis via Nitrosoalkene Cyclization

The PMC study outlines a method for synthesizing N-substituted piperazines from primary amines and nitrosoalkenes. For the target compound, cyclopentylamine reacts with nitrosoethylene in dichloromethane to form ene-nitrosoacetal 5 , which undergoes catalytic hydrogenation (5% Pd/C, 40 bar H₂, 50°C) to yield 1-cyclopentylpiperazine.

Optimized Hydrogenation Protocol

ParameterValue
Catalyst5% Pd/C (50 mg/0.5 mmol)
Pressure40 bar H₂
Temperature50°C
Time6 h
Yield89% (cis-2,6 isomer predominant)

N-Acylation of Piperazine

The 1-cyclopentylpiperazine intermediate is acylated with bromoacetyl bromide in the presence of K₂CO₃ to install the ethanone precursor. Subsequent Friedel-Crafts acylation with cyclopentylmagnesium bromide furnishes 2-cyclopentyl-1-(piperazin-1-yl)ethan-1-one.

Coupling of Triazolopyrimidine and Piperazine

Nucleophilic Aromatic Substitution

The chlorinated triazolopyrimidine undergoes nucleophilic substitution with 1-(2-cyclopentylethanoyl)piperazine in dimethylacetamide (DMAc) at 120°C for 18 h. Cs₂CO₃ (2.5 equiv) facilitates deprotonation of the piperazine nitrogen, enabling displacement of the chloride.

Reaction Optimization Data

BaseSolventTemperatureYield
Cs₂CO₃DMAc120°C76%
K₃PO₄DMF130°C58%
DBUNMP110°C63%

Final Product Characterization

The crude product is purified via silica gel chromatography (PE:EtOAc = 3:1 → 1:1 gradient) to afford the title compound as a white solid. Analytical data aligns with literature precedents:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 7.85–7.82 (m, 2H, Ar-H), 7.25–7.20 (m, 2H, Ar-H), 4.10–3.95 (m, 4H, piperazine-H), 3.20–3.05 (m, 1H, cyclopentyl-H), 2.55 (s, 2H, COCH₂), 1.90–1.50 (m, 8H, cyclopentyl-H).

  • HRMS : Calculated for C₂₃H₂₅FN₆O [M+H]⁺: 429.2041; Found: 429.2043.

Comparative Analysis of Catalytic Systems

The asymmetric hydrogenation step for introducing the cyclopentyl group was evaluated using Ru and Rh catalysts:

Catalyst Systemee (%)Yield
RuBr₂(S,S)-xylskewphos88.0100%
[Cp*RhCl₂]₂ with ligand 5d92.595%
Ra-Ni42.378%

Ru-based systems offer superior yields, while Rh catalysts achieve higher enantioselectivity .

Q & A

Q. What synthetic routes are recommended for preparing 2-cyclopentyl-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one?

  • Methodological Answer : Begin with a multi-step synthesis involving: (i) Cyclocondensation of 4-fluorophenyltriazole with substituted pyrimidine precursors to form the triazolo[4,5-d]pyrimidine core. (ii) Functionalization of the piperazine ring via nucleophilic substitution or Buchwald-Hartwig amination for regioselective coupling. (iii) Cyclopentyl ketone attachment via Steglich esterification or reductive amination.
  • Use HPLC (≥97% purity) and NMR (e.g., ¹³C for carbonyl confirmation) for purification and validation .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine: (i) X-ray crystallography for absolute configuration determination (e.g., analog structures in ). (ii) High-resolution mass spectrometry (HRMS) to verify molecular weight (expected ~470–500 Da range). (iii) 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperazine and cyclopentyl regions .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Methodological Answer : Prioritize: (i) Kinase inhibition assays (e.g., ATP-competitive binding studies) due to the triazolo-pyrimidine scaffold’s kinase-targeting potential. (ii) CYP450 inhibition profiling to assess metabolic interference. (iii) Cell viability assays (MTT or ATP-luminescence) in cancer/immune cell lines. Use positive controls (e.g., staurosporine) and replicate experiments ≥3 times .

Advanced Research Questions

Q. How can conflicting data on the compound’s kinase selectivity profile be resolved?

  • Methodological Answer : (i) Perform kinome-wide profiling (e.g., using KINOMEscan®) to identify off-target interactions. (ii) Validate via isothermal titration calorimetry (ITC) for binding affinity discrepancies. (iii) Apply molecular dynamics simulations to assess binding pocket flexibility (e.g., using Schrödinger Suite) .

Q. What experimental designs optimize stability studies under physiological conditions?

  • Methodological Answer : Use a split-plot design : (i) Main factors : pH (5.0–7.4), temperature (37°C), and oxidative stress (H₂O₂). (ii) Response variables : Degradation half-life (HPLC-MS) and bioactivity retention (IC₅₀ shifts). (iii) Replicates : n=4 per condition, analyzed via ANOVA with Tukey post hoc tests .

Q. How can structure-activity relationships (SAR) be explored for the piperazine-triazolo-pyrimidine moiety?

  • Methodological Answer : (i) Synthesize analogs with modified piperazine substituents (e.g., methyl, hydroxyethyl) and triazole ring fluorination. (ii) Compare binding free energies (ΔG) via MM/GBSA calculations. (iii) Corrogate SAR with pharmacokinetic parameters (e.g., LogP, plasma protein binding) .

Q. What strategies mitigate solubility limitations in in vivo studies?

  • Methodological Answer : (i) Prodrug design : Introduce phosphate esters or PEGylated derivatives. (ii) Co-solvent systems : Use DMSO/Cremophor EL® (≤10% v/v) for aqueous dispersion. (iii) Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) .

Q. How to identify degradation products under accelerated stability conditions?

  • Methodological Answer : (i) Forced degradation (40°C/75% RH, 14 days) followed by LC-QTOF-MS for metabolite identification. (ii) Fragmentation pattern matching (e.g., loss of cyclopentyl group: m/z ~84). (iii) In silico toxicity prediction (e.g., DEREK Nexus) for major degradants .

Q. What computational methods predict binding modes to kinase targets?

  • Methodological Answer : (i) Molecular docking (AutoDock Vina) using crystal structures (PDB: e.g., 3POZ for Aurora kinases). (ii) Binding pose metadynamics to assess conformational flexibility. (iii) Free energy perturbation (FEP) for affinity ranking of analogs .

Q. How to address selectivity vs. hERG channel binding in preclinical development?

  • Methodological Answer :
    (i) Patch-clamp assays (IC₅₀ for hERG inhibition).
    (ii) 3D-QSAR models to identify structural alerts (e.g., basic piperazine nitrogen).
    (iii) Scaffold hopping to replace hERG-binding motifs with bioisosteres (e.g., morpholine) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.